molecular formula C11H18O B14233007 (3R)-5-Ethenylidenenon-1-EN-3-OL CAS No. 821782-91-6

(3R)-5-Ethenylidenenon-1-EN-3-OL

Cat. No.: B14233007
CAS No.: 821782-91-6
M. Wt: 166.26 g/mol
InChI Key: IAFUJNSOPDRRFP-NSHDSACASA-N
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Description

(3R)-5-Ethenylidenenon-1-EN-3-OL is a unique organic compound characterized by its specific stereochemistry and functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes an ethenylidene group and a hydroxyl group, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-5-Ethenylidenenon-1-EN-3-OL can be achieved through several synthetic routes. One common method involves the stereoselective reduction of a precursor compound, followed by the introduction of the ethenylidene group. The reaction conditions typically include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reaction is carried out under controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R)-5-Ethenylidenenon-1-EN-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different alcohols or alkanes using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethenylidene group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically results in the formation of ketones or aldehydes, while reduction can yield various alcohols or alkanes.

Scientific Research Applications

(3R)-5-Ethenylidenenon-1-EN-3-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which (3R)-5-Ethenylidenenon-1-EN-3-OL exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ethenylidene group can participate in various chemical reactions, altering the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    (3S)-5-Ethenylidenenon-1-EN-3-OL: This enantiomer has the same molecular formula but different stereochemistry, leading to different biological activities.

    (3R)-5-Methylnonen-1-EN-3-OL: Similar structure but with a methyl group instead of an ethenylidene group, resulting in different reactivity and applications.

    (3R)-5-Ethenylidenenon-1-EN-2-OL: Similar structure but with the hydroxyl group at a different position, affecting its chemical properties.

Uniqueness

(3R)-5-Ethenylidenenon-1-EN-3-OL is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its usefulness in different fields of research make it a valuable compound in both academic and industrial settings.

Properties

CAS No.

821782-91-6

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

InChI

InChI=1S/C11H18O/c1-4-7-8-10(5-2)9-11(12)6-3/h6,11-12H,2-4,7-9H2,1H3/t11-/m0/s1

InChI Key

IAFUJNSOPDRRFP-NSHDSACASA-N

Isomeric SMILES

CCCCC(=C=C)C[C@H](C=C)O

Canonical SMILES

CCCCC(=C=C)CC(C=C)O

Origin of Product

United States

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